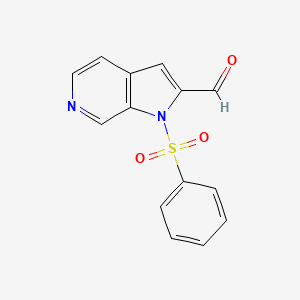

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde

Descripción

Propiedades

IUPAC Name |

1-(benzenesulfonyl)pyrrolo[2,3-c]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-10-12-8-11-6-7-15-9-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKYRSAZUAZNYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Lithiation and Cyclization

The process begins with the deprotonation of a substituted pyridine derivative using 2–3 equivalents of n-butyllithium at temperatures between –10°C and +5°C in tetrahydrofuran (THF). Subsequent reaction with an amide or ester (e.g., N,N-dimethylacetamide) forms a ketone intermediate, which undergoes acid-catalyzed cyclization (e.g., 5.5 M HCl) at 40–55°C to yield 6-azaindole.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Deprotonation | n-BuLi, THF, –10°C to +5°C | 85–90 |

| Cyclization | 5.5 M HCl, 40–55°C | 75–80 |

This method avoids high-temperature steps and chromatographic purification, favoring crystallization (e.g., as a tartaric acid salt) for isolation.

Introduction of the Phenylsulfonyl Group

The sulfonylation of 6-azaindole is critical for introducing the phenylsulfonyl moiety. A protocol adapted from Aurigene’s Pd/C-mediated alkynylation study demonstrates this step.

Sulfonylation Conditions

6-Azaindole is treated with benzenesulfonyl chloride in the presence of potassium carbonate (K₂CO₃) in acetone at 0°C . This electrophilic substitution reaction selectively functionalizes the indole nitrogen, yielding 1-(phenylsulfonyl)-6-azaindole.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2.5 equiv) |

| Temperature | 0°C to room temperature |

| Reaction Time | 4–6 hours |

| Yield | 88–92% |

The product is purified via aqueous workup, avoiding column chromatography.

Formylation at the 2-Position

The final step involves introducing the aldehyde group at the 2-position of the azaindole ring. The Vilsmeier-Haack reaction is the most widely employed method for this transformation.

Vilsmeier-Haack Protocol

1-(Phenylsulfonyl)-6-azaindole is reacted with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 60–80°C for 3–5 hours . The formyl group is introduced via electrophilic aromatic substitution, facilitated by the electron-rich nature of the azaindole ring.

Reaction Metrics

| Component | Quantity |

|---|---|

| DMF | 3.0 equivalents |

| POCl₃ | 2.5 equivalents |

| Temperature | 60–80°C |

| Yield | 70–75% |

The crude product is neutralized with aqueous sodium bicarbonate and extracted into an organic solvent (e.g., ethyl acetate).

Alternative Synthetic Routes

Direct Functionalization of Pre-Sulfonylated Intermediates

A modified approach involves iodination prior to formylation. For example, 4-chloro-1-(phenylsulfonyl)-6-azaindole can be iodinated at the 2-position using lithium diisopropylamide (LDA) and iodine in THF at –78°C . Subsequent formylation via the Vilsmeier-Haack reaction achieves the target compound in 65–70% yield .

Comparative Data

| Method | Advantages | Limitations |

|---|---|---|

| Standard Vilsmeier | High regioselectivity | Moderate yields |

| Iodination-Formylation | Enables further functionalization | Additional steps required |

Purification and Characterization

Crystallization Techniques

The final product is often purified via acid-base extraction or recrystallization. For instance, dissolving the crude material in isopropyl acetate and treating with D-tartaric acid yields a crystalline salt, which is filtered and dried.

Análisis De Reacciones Químicas

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position, due to its electron-rich nature. Common reagents include halogens and alkylating agents.

Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indoles.

Aplicaciones Científicas De Investigación

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including kinase inhibitors and other pharmaceuticals.

Medicine: The compound’s derivatives have potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mecanismo De Acción

The mechanism of action of 1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, its derivatives may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Key Observations :

- Reactivity : The carbaldehyde group in the target compound enables facile condensation reactions (e.g., formation of hydrazones or Schiff bases), unlike carboxamide or acetamide derivatives, which are less electrophilic .

- Bioactivity: Azaindole derivatives generally exhibit enhanced kinase inhibition compared to indoles due to nitrogen-induced polarity, as seen in antitumor and antiviral studies . In contrast, benzothiazole-linked indoles (e.g., ) show pronounced antimicrobial activity, likely due to the benzothiazole moiety’s planar aromaticity.

- Stability: The phenylsulfonyl group in all compounds improves resistance to oxidative degradation compared to non-sulfonated analogs. However, the nitro group in compound 1f may reduce metabolic stability due to nitroreductase susceptibility.

Research Findings and Implications

- Its electronic profile may enhance target selectivity over indole-based drugs .

- Material Science : The sulfonamide and aldehyde groups could facilitate metal-organic framework (MOF) synthesis, leveraging coordination chemistry for catalytic applications .

- Limitations: Limited solubility in aqueous media may require formulation with co-solvents (e.g., DMSO) for biological assays, a challenge shared with other sulfonated indoles .

Actividad Biológica

1-(Phenylsulfonyl)-6-azaindole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-azaindole derivatives with phenylsulfonyl chloride followed by formylation. The general synthetic route can be summarized as follows:

-

Starting Materials :

- 6-Azaindole

- Phenylsulfonyl chloride

- Formic acid or other formylating agents

-

Reaction Conditions :

- The reaction is conducted under basic conditions (e.g., using triethylamine) to facilitate the nucleophilic attack on the sulfonyl chloride.

- The subsequent formylation step may require heating or specific catalysts to achieve the desired aldehyde functionality.

Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

- Table 1: IC50 Values Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 5.2 |

| MCF-7 (Breast) | 4.8 | |

| HeLa (Cervical) | 3.9 |

These results indicate that the compound exhibits promising activity, particularly in lung and cervical cancer models.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell survival and proliferation.

- Apoptosis Induction : The compound promotes apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), as evidenced by Western blot analysis in treated cells.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

-

Study on Lung Cancer Cells :

A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a significant decrease in cell viability in A549 cells, with an IC50 value of 5.2 µM. The study also noted morphological changes consistent with apoptosis, such as chromatin condensation and nuclear fragmentation. -

Combination Therapy :

Another investigation assessed the effects of combining this compound with conventional chemotherapeutics (e.g., cisplatin). The results indicated a synergistic effect, enhancing the cytotoxicity against resistant cancer cell lines.

Q & A

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.